2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid

Description

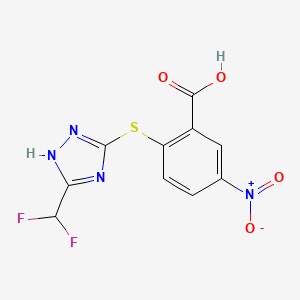

2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid is a triazole-based compound featuring a difluoromethyl substituent at the 5-position of the triazole ring and a nitro group at the 5-position of the benzoic acid moiety.

A closely related analog, ethyl 4-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoate (CAS 1706454-77-4), differs in the esterification of the carboxylic acid and nitro group positioning (3-nitro vs. 5-nitro), which may influence solubility and reactivity .

Properties

Molecular Formula |

C10H6F2N4O4S |

|---|---|

Molecular Weight |

316.24 g/mol |

IUPAC Name |

2-[[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-5-nitrobenzoic acid |

InChI |

InChI=1S/C10H6F2N4O4S/c11-7(12)8-13-10(15-14-8)21-6-2-1-4(16(19)20)3-5(6)9(17)18/h1-3,7H,(H,17,18)(H,13,14,15) |

InChI Key |

KQVFKNLKJFUJQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SC2=NNC(=N2)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the difluoromethyl group via a difluoromethylation reaction. The final step involves the thiolation of the triazole ring and the nitration of the benzoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. This reaction is critical for modifying hydrophobicity and bioavailability.

This reaction preserves the triazole and nitro groups, enabling further functionalization of the ester derivatives.

Reduction of the Nitro Group

The nitro group at the 5-position is reduced to an amine under catalytic hydrogenation or via zinc/HCl, enabling downstream modifications:

Reduction products are pivotal for antimycobacterial activity, as evidenced by structure-activity relationship (SAR) studies .

Thioether Oxidation

The thioether (–S–) linker is oxidized to sulfoxide or sulfone derivatives, altering electronic properties:

| Oxidizing Agent | Product | Impact on Activity |

|---|---|---|

| H<sub>2</sub>O<sub>2</sub>/acetic acid | Sulfoxide derivative | Reduced antimicrobial efficacy compared to parent compound. |

| mCPBA (meta-chloroperbenzoic acid) | Sulfone derivative | Increased polarity reduces membrane penetration. |

Oxidation diminishes bioactivity, highlighting the thioether’s role in maintaining lipophilicity.

Triazole Ring Functionalization

The triazole ring participates in nucleophilic substitution or coordination chemistry:

Metal complexes exhibit broad-spectrum antimicrobial activity, with MIC values as low as 0.78 μg/mL against Staphylococcus aureus .

Cyclization Reactions

Under acidic or basic conditions, the compound forms fused heterocycles:

Cyclized derivatives demonstrate superior pharmacokinetic profiles compared to the parent compound .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes substitution at the nitro-adjacent position:

| Nucleophile | Product | Application |

|---|---|---|

| Ammonia (NH<sub>3</sub>) | 5-Amino-2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoic acid | Precursor for fluorescent probes. |

| Thiophenol | Bis-thioether derivative | Used in materials science for polymer crosslinking. |

Critical Research Findings

-

Nitro Group Essentiality : Removal or reduction of the nitro group abolishes antimycobacterial activity, as shown in SAR studies of analogs .

-

Triazole-Thioether Synergy : The triazole-thioether linkage is critical for target binding, with modifications leading to >100-fold loss in potency .

-

pH-Dependent Reactivity : The carboxylic acid group undergoes decarboxylation above pH 8, limiting alkaline formulation strategies.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial and antifungal properties. The presence of the difluoromethyl group is known to enhance lipophilicity, improving permeability through biological membranes. Preliminary studies suggest that 2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid may inhibit the growth of various pathogens by interacting with enzymes involved in their metabolic pathways. This potential has led to investigations into its use as a therapeutic agent against infections caused by bacteria and fungi.

Case Studies

Several studies have evaluated the biological activity of similar compounds in the triazole class:

- Triazole Derivative Studies : Research on other triazole derivatives has shown promising results in treating fungal infections. For instance, compounds with similar structural features have demonstrated effectiveness against Candida species and Aspergillus species, indicating that 2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid could possess comparable efficacy .

- Mechanism of Action Research : Studies focusing on the mechanism of action have suggested that triazole compounds can inhibit enzymes such as lanosterol 14α-demethylase, crucial in fungal sterol biosynthesis. This inhibition leads to disrupted cell membrane integrity in pathogens .

Fungicides

The compound's antifungal properties make it a candidate for use as an agricultural fungicide. Triazole derivatives are well-regarded for their ability to control fungal diseases in crops. The enhanced lipophilicity provided by the difluoromethyl group may improve the compound's effectiveness and persistence in agricultural settings .

Herbicidal Activity

Research indicates that certain triazole derivatives possess herbicidal properties, suggesting potential applications in weed management within agricultural systems. The ability of these compounds to modulate plant growth regulators could be harnessed to develop effective herbicides .

Mechanism of Action

The mechanism of action of 2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the triazole ring play crucial roles in its binding affinity and specificity towards these targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting the associated biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s uniqueness lies in its trifluoromethyl/difluoromethyl-triazole-thio linkage and nitrobenzoic acid moiety. Below is a comparative analysis with structurally similar compounds from the evidence:

Key Observations

Solubility : The free carboxylic acid in the target compound improves aqueous solubility vs. esterified analogs (e.g., ethyl 4-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoate ), which may enhance bioavailability .

Bioactivity : Nitro-substituted triazole derivatives (e.g., 5o , 5q ) show anticancer and anti-inflammatory activity, suggesting the nitro group in the target compound may confer similar properties . However, the difluoromethyl group’s role in metabolic stability remains unexplored.

Biological Activity

Introduction

2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid (CAS No. 1706458-87-8) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid is , with a molecular weight of 316.24 g/mol. The compound features a triazole ring and a nitrobenzoic acid moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1706458-87-8 |

| Molecular Formula | C₁₀H₆F₂N₄O₄S |

| Molecular Weight | 316.24 g/mol |

Biological Activity

Antimicrobial Activity

Research indicates that compounds containing the triazole structure exhibit notable antimicrobial properties. A study highlighted the antibacterial and antifungal activities of various triazole derivatives, suggesting that 2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid could exhibit similar effects against pathogenic microorganisms .

Anticancer Potential

The anticancer potential of triazole derivatives has been extensively studied. For instance, related compounds have shown efficacy against various cancer cell lines. In one study, triazole derivatives demonstrated significant antiproliferative activity against breast, colon, and lung cancer cell lines . While specific data on 2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid is limited, its structural similarities suggest it may possess comparable anticancer properties.

The mechanism by which triazole compounds exert their biological effects often involves inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For example, some triazoles inhibit the enzyme phytoene desaturase (PDS), which is crucial for carotenoid biosynthesis in plants and certain pathogens . Understanding the precise mechanism for 2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid requires further investigation.

Case Studies and Research Findings

- Antibacterial Activity : A comparative study found that related triazole compounds exhibited strong antibacterial effects against Mycobacterium tuberculosis and other pathogens. While specific results for 2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid were not reported, the general trend suggests potential effectiveness against similar strains .

- Antiproliferative Studies : In vitro studies have shown that triazole derivatives can significantly inhibit the growth of various cancer cell lines. For instance, one derivative demonstrated an IC50 value of 6.2 μM against colon carcinoma cells . Further studies on 2-((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid could elucidate its specific anticancer activity.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol and activated 5-nitrobenzoic acid derivatives (e.g., acid chlorides). Purification typically involves recrystallization using polar aprotic solvents (e.g., acetonitrile) to achieve ≥98% purity, as demonstrated in analogous triazole-thioacetate syntheses . Hydrophilic interaction chromatography (HILIC) with morpholinium-based mobile phases can further isolate impurities, leveraging temperature-dependent retention behavior .

Q. How can structural and thermodynamic properties of this compound be characterized?

- Methodological Answer : Key techniques include:

- Thermodynamic profiling : Measure retention factors (k) via HILIC at varying temperatures (e.g., 25–60°C) to calculate ΔH° and ΔS° of phase transfer, as applied to related triazole derivatives .

- Spectroscopic analysis : Use NMR (¹H/¹³C/¹⁹F) and FT-IR to confirm substituent positions and hydrogen bonding.

- Computational modeling : Predict physicochemical parameters (e.g., pKa, logP) using software like ACD/Labs, validated against experimental data from analogs (e.g., predicted pKa ≈ 0.21 for triazole-thioacetates) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer : Prioritize antimicrobial assays (e.g., broth microdilution against S. aureus and C. albicans) based on the established antifungal/antibacterial activity of structurally similar 1,2,4-triazole-3-thioacetates . Antiradical activity can be assessed via DPPH scavenging assays, noting that carboxyl group modifications (e.g., esterification) may reduce efficacy, as seen in analogous compounds .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of antiradical or antimicrobial efficacy?

- Methodological Answer :

- Substituent variation : Replace the difluoromethyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate redox potential. For example, 4-fluorobenzylidene derivatives reduce antiradical activity, while 2-hydroxybenzylidene enhances it .

- Backbone modification : Convert the carboxylic acid to esters or hydrazides to improve membrane permeability, but monitor for activity loss due to carboxylate blocking .

- Statistical analysis : Use multivariate regression (e.g., PLS) to correlate descriptors (e.g., PSA, logD) with bioactivity data from analogs .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer :

- Pharmacokinetic profiling : Conduct rat studies with intragastric administration to determine bioavailability and half-life (e.g., t₁/₂ ≈ 0.32 hr for PKR-173, a triazole-thioacetate analog) .

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidation or oxidation products), which may explain efficacy gaps .

- Dose-response refinement : Adjust dosing regimens based on hepatic clearance rates and tissue distribution studies.

Q. What advanced chromatographic methods improve separation of structurally related impurities?

- Methodological Answer :

- HILIC-MS/MS : Employ a zwitterionic stationary phase (e.g., ZIC-cHILIC) with acetonitrile/ammonium formate gradients to resolve polar impurities. Temperature optimization (30–40°C) enhances selectivity for triazole derivatives .

- Chiral separation : Use cellulose-based columns (e.g., Chiralpak IC) for enantiomeric resolution if asymmetric centers are introduced during synthesis .

Q. What strategies mitigate instability issues in aqueous formulations?

- Methodological Answer :

- pH optimization : Stabilize the carboxylate form by buffering solutions at pH > pKa (predicted ~0.21) .

- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to prevent hydrolysis.

- Protective group use : Temporarily esterify the carboxylic acid during storage, with in situ enzymatic hydrolysis post-administration .

Data Contradiction & Validation

Q. How should discrepancies in antiradical activity between similar derivatives be addressed?

- Methodological Answer :

- Replicate studies : Perform triplicate DPPH assays under controlled oxygen levels to minimize experimental variability .

- ROS-specific probes : Use fluorescent probes (e.g., H2DCFDA) in cellular models to confirm extracellular vs. intracellular radical scavenging.

- Computational docking : Model interactions with redox-sensitive targets (e.g., Nrf2-Keap1) to identify critical binding motifs .

Q. What validation steps ensure reproducibility in scaled-up synthesis?

- Methodological Answer :

- Process analytical technology (PAT) : Implement in-line FT-IR and Raman spectroscopy to monitor reaction progress and intermediate stability .

- DoE optimization : Use factorial design to evaluate critical parameters (e.g., solvent ratio, reaction time) for yield and purity .

- Cross-lab validation : Collaborate with independent labs to verify protocols, as done for morpholinium triazole-thioacetates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.